molecular formula C12H15NO2 B8761008 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid

2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid

Cat. No. B8761008
M. Wt: 205.25 g/mol
InChI Key: ZFNIWSXJLHQUHT-UHFFFAOYSA-N
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Patent
US07879863B2

Procedure details

Methyl 4-(pyrrolidin-1-yl)phenylacetate (0.13 g, 0.59 mmol) obtained in Step 1 was dissolved in tetrahydrofuran (1.2 mL), 1 M aqueous lithium hydroxide solution (1.2 mL) was added, and the mixture was stirred for 5 hrs. The mixture was neutralized with 1 N aqueous hydrogen chloride solution (1.2 mL), and the solvent was evaporated to give a crude product of the title compound, which was used for the synthesis of A-54.
Name
Methyl 4-(pyrrolidin-1-yl)phenylacetate
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([CH2:3][C@@H:4]([NH:8][C:9]1[CH:14]=[CH:13][C:12](C(F)(F)F)=CC=1)[CH:5]([CH3:7])C)#N.[OH-:19].[Li+].Cl.[O:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1>>[N:8]1([C:4]2[CH:5]=[CH:7][C:24]([CH2:25][C:26]([OH:22])=[O:19])=[CH:23][CH:3]=2)[CH2:9][CH2:14][CH2:13][CH2:12]1 |f:1.2|

Inputs

Step One
Name
Methyl 4-(pyrrolidin-1-yl)phenylacetate
Quantity
0.13 g
Type
reactant
Smiles
C(#N)C[C@H](C(C)C)NC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
1.2 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
N1(CCCC1)C1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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